2,3-Di(butanoyloxy)propyl hexadecanoate
Overview
Description
1,2-Dibutyryl-3-Palmitoyl-rac-glycerol is a triacylglycerol compound that contains butyric acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position . This compound has been identified in butterfat and the maternal Dufour’s glands of Anthophora bees . It is a significant molecule in lipid biochemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dibutyryl-3-Palmitoyl-rac-glycerol involves esterification reactions where butyric acid and palmitic acid are esterified with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibutyryl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol, butyric acid, and palmitic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or lipases are employed.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Hydrolysis: Glycerol, butyric acid, and palmitic acid.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
1,2-Dibutyryl-3-Palmitoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: It is used as a model compound to study lipid biochemistry and the behavior of triacylglycerols.
Biology: The compound is studied for its role in cellular metabolism and energy storage.
Medicine: Research explores its potential therapeutic effects and its role in metabolic disorders.
Industry: It is used in the formulation of cosmetics and nutritional supplements due to its lipid properties.
Mechanism of Action
The mechanism of action of 1,2-Dibutyryl-3-Palmitoyl-rac-glycerol involves its metabolism in the body. The compound is hydrolyzed by lipases to release butyric acid and palmitic acid, which are then utilized in various metabolic pathways. Butyric acid is known for its anti-inflammatory and anticancer properties, while palmitic acid is a key component of cellular membranes .
Comparison with Similar Compounds
1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol: Contains palmitoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
1,2-Distearoyl-3-Palmitoyl-rac-glycerol: Contains stearic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
Uniqueness: 1,2-Dibutyryl-3-Palmitoyl-rac-glycerol is unique due to the presence of butyric acid, which imparts distinct biological activities such as anti-inflammatory and anticancer effects. This sets it apart from other triacylglycerols that contain different fatty acids .
Properties
IUPAC Name |
2,3-di(butanoyloxy)propyl hexadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29)32-23-24(33-27(30)20-6-3)22-31-25(28)19-5-2/h24H,4-23H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXQHBSIZIHQNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275624 | |
Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74055-98-4 | |
Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74055-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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